3-[(2H-1,3-Benzodioxol-5-yl)methylidene]-4-oxopentanoic acid
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Overview
Description
3-[(2H-1,3-Benzodioxol-5-yl)methylidene]-4-oxopentanoic acid is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-Benzodioxol-5-yl)methylidene]-4-oxopentanoic acid typically involves the reaction of a benzodioxole derivative with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the use of methanol, water, and tetrahydrofuran as solvents, with sodium hydroxide as a base. The reaction mixture is heated under reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-Benzodioxol-5-yl)methylidene]-4-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzodioxole derivatives .
Scientific Research Applications
3-[(2H-1,3-Benzodioxol-5-yl)methylidene]-4-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-Benzodioxol-5-yl)methylidene]-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2H-1,3-Benzodioxol-5-yl)methylidene]aminoacetic acid
- 3-(1,3-Benzodioxol-5-yl)acrylaldehyde
- 2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole
Uniqueness
3-[(2H-1,3-Benzodioxol-5-yl)methylidene]-4-oxopentanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its benzodioxole ring system provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
61713-01-7 |
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Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylidene)-4-oxopentanoic acid |
InChI |
InChI=1S/C13H12O5/c1-8(14)10(6-13(15)16)4-9-2-3-11-12(5-9)18-7-17-11/h2-5H,6-7H2,1H3,(H,15,16) |
InChI Key |
JGDSDDPHQMYRQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC2=C(C=C1)OCO2)CC(=O)O |
Origin of Product |
United States |
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